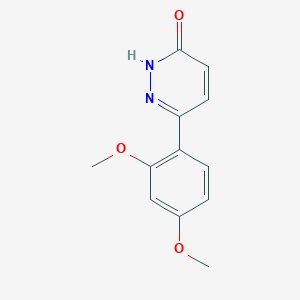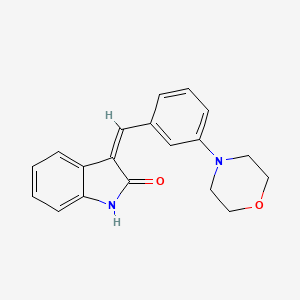
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
The compound is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The morpholin-4-yl group is a common moiety in medicinal chemistry and is found in a variety of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a preparative procedure has been developed for the synthesis of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one (3-morpholinorhodanine). Its reaction with aldehydes afforded a number of previously unknown 5-ylidene derivatives .
Aplicaciones Científicas De Investigación
Photovoltaic Applications
A study conducted by Wu et al. (2009) explored the photophysical and electrochemical properties of carboxylated cyanine dyes, closely related to the chemical structure , for their application in improving the photoelectric conversion efficiency of dye-sensitized solar cells (Wu et al., 2009).
Synthesis and Reactivity
Medion-Simon and Pindur (1991) studied the reactions of 3-[2-(morpholin-4-yl)vinyl]-1H-indole with various dienophiles, revealing insights into the synthetic utility and reactivity of amino-functionalized 3-vinyl-1H-indoles, which are structurally related to the compound (Medion-Simon & Pindur, 1991).
Potential in Cancer Treatment
Certal et al. (2014) described the development of pyrimidone indoline amide PI3Kβ inhibitors, involving structures analogous to 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one, for the treatment of PTEN-deficient cancers (Certal et al., 2014).
Structural Characterization
Chernyshev and Monakhova (2010) utilized powder diffraction for the structural characterization of derivatives of dienediaminoketones in the indolin-3-one series, contributing to understanding the molecular structure of related compounds (Chernyshev & Monakhova, 2010).
Anticancer Evaluation
Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives containing morpholine heterocyclic rings and evaluated their anticancer activity against human breast cancer cells. This study highlights the potential biomedical applications of compounds structurally related to 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one (Gaur et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one is Integrin alpha-L . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, Integrin alpha-L plays a crucial role in cell adhesion and cell-surface mediated signaling.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . .
Propiedades
IUPAC Name |
(3Z)-3-[(3-morpholin-4-ylphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19-17(16-6-1-2-7-18(16)20-19)13-14-4-3-5-15(12-14)21-8-10-23-11-9-21/h1-7,12-13H,8-11H2,(H,20,22)/b17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUDYYORJDNCGJ-LGMDPLHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C=C3C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=CC(=C2)/C=C\3/C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Morpholin-4-ylbenzylidene)-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine](/img/structure/B1415252.png)
![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)
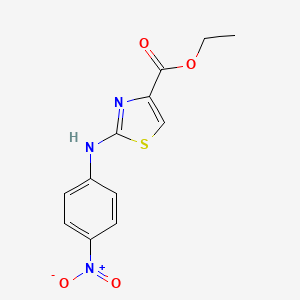
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole](/img/structure/B1415255.png)
![1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415257.png)
![[(3-Formyl-2h-chromen-4-yl)thio]acetic acid](/img/structure/B1415258.png)
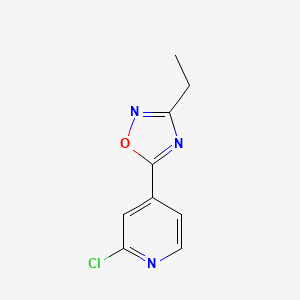
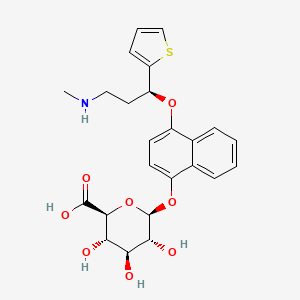
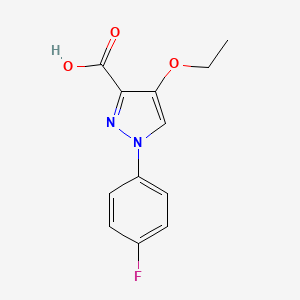
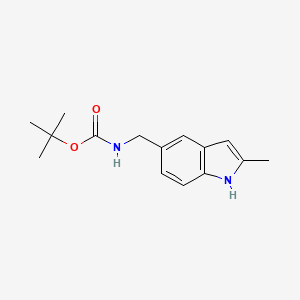
![4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid](/img/structure/B1415268.png)
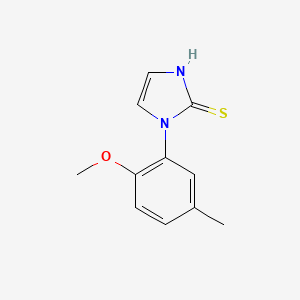
![4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B1415271.png)
